Chemical properties and structure of Methyl 3-amino-4-mercaptobenzoate
Chemical properties and structure of Methyl 3-amino-4-mercaptobenzoate
Technical Whitepaper: Methyl 3-amino-4-mercaptobenzoate Subtitle: A Versatile Scaffold for Benzothiazole Synthesis in Drug Discovery[1]
Executive Summary
Methyl 3-amino-4-mercaptobenzoate (CAS 4274-40-2 as HCl) is a high-value heterocyclic precursor used extensively in medicinal chemistry.[1] Its structural motif—an ortho-aminothiophenol moiety linked to a benzoate ester—makes it an ideal "linchpin" for constructing 2-substituted benzothiazoles.[1] These fused ring systems are pharmacophores in numerous therapeutic areas, including kinase inhibition (oncology), amyloid imaging (neurodegeneration), and antimicrobial research.[2]
This guide provides a technical deep-dive into the chemical properties, synthesis, and handling of this compound, designed for researchers requiring high-purity outcomes in heterocycle construction.
Chemical Identity & Structural Analysis
The molecule consists of a benzene core substituted with three distinct functional groups that allow for orthogonal reactivity:
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Methyl Ester (C1): Allows for further derivatization (e.g., hydrolysis to acid, conversion to amides) after the heterocyclic core is established.[1]
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Amino Group (C3): Acts as the nucleophile in Schiff base formation.[1]
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Mercapto (Thiol) Group (C4): Acts as the sulfur donor for cyclization; highly susceptible to oxidation.[1]
Table 1: Chemical Specifications
| Property | Specification |
| IUPAC Name | Methyl 3-amino-4-mercaptobenzoate hydrochloride |
| Common Name | 3-Amino-4-mercaptobenzoic acid methyl ester HCl |
| CAS Number | 4274-40-2 (HCl salt); 203664-49-7 (Free base) |
| Molecular Formula | C₈H₉NO₂S[1][3][4] · HCl |
| Molecular Weight | 219.69 g/mol (HCl salt); 183.23 g/mol (Free base) |
| Appearance | Off-white to pale yellow powder (oxidizes to yellow/orange) |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |
| pKa (Thiol) | ~7–8 (Estimated) |
Structural Visualization
The following diagram illustrates the core numbering and functional relationships.
Figure 1: Structural analysis highlighting the ortho-disposition of the amino and thiol groups, which is critical for benzothiazole formation.
Synthesis & Manufacturing
The synthesis of Methyl 3-amino-4-mercaptobenzoate typically proceeds from Methyl 4-chloro-3-nitrobenzoate .[1] This route is preferred over starting from the acid to maintain ester protection throughout the harsh nucleophilic substitution steps.
Synthetic Pathway
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Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom is displaced by a sulfur source.[1] Sodium sulfide (Na₂S) or potassium xanthate are commonly used.[1]
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Reduction: The nitro group is reduced to an amine.[1] If Na₂S is used, it often acts as both the sulfur source and the reducing agent (Zinin reduction), or a subsequent iron/acid reduction is employed.
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Acidification: The product is isolated as the Hydrochloride salt to prevent auto-oxidation of the free thiol to the disulfide.[1]
Figure 2: Primary synthetic route from commercially available nitro-chloro precursors.[1]
Reactivity Profile & Applications
The primary utility of this scaffold is the "Click-like" condensation with aldehydes or carboxylic acid derivatives to form Benzothiazoles .[1]
Mechanism: Oxidative Cyclization
When reacted with an aldehyde (R-CHO), the amine first attacks the carbonyl to form a Schiff base (imine).[1] The thiol then attacks the imine carbon, followed by oxidative dehydrogenation (often using DMSO, O₂, or Na₂S₂O₅) to aromatize the ring.
Key Application Areas:
-
Kinase Inhibitors: Benzothiazoles mimic the purine ring of ATP, making them excellent scaffolds for Type I/II kinase inhibitors.
-
Amyloid Probes: Derivatives like Thioflavin T analogs bind to amyloid fibrils; this ester allows attachment of solubilizing groups or radiolabels.[1]
Experimental Protocol: Synthesis of a 2-Arylbenzothiazole
Standard Operating Procedure for Research Use
Reagents:
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Methyl 3-amino-4-mercaptobenzoate HCl (1.0 eq)[1]
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Aryl Aldehyde (1.0 eq)[1]
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DMSO (Solvent & Oxidant) or DMF[1]
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Sodium Metabisulfite (Na₂S₂O₅) (Optional oxidant accelerator)[1]
Step-by-Step:
-
Dissolution: Dissolve 1.0 mmol of Methyl 3-amino-4-mercaptobenzoate HCl in 5 mL of DMSO. Note: The HCl salt may require a base (e.g., Et₃N, 1.0 eq) to liberate the free amine if the reaction is slow.
-
Addition: Add 1.0 mmol of the target aldehyde.
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Heating: Heat the mixture to 120°C for 2–4 hours. The high temperature facilitates both the condensation and the oxidative aromatization.
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Workup: Pour the reaction mixture into ice water. The benzothiazole product typically precipitates.[1]
-
Purification: Filter the solid and wash with water. Recrystallize from Ethanol/Water.[1]
Figure 3: Mechanism of benzothiazole formation via oxidative condensation.[1]
Handling, Stability & Safety
Critical Hazard: Thiol Oxidation The free base of this compound is highly susceptible to air oxidation, forming the disulfide dimer (Methyl 3,3'-diamino-4,4'-dithiobisbenzoate ).[1] This dimerization deactivates the molecule toward cyclization.[1]
Storage Protocol:
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Form: Always store as the Hydrochloride (HCl) salt .[1] The protonation of the amine reduces the basicity and reactivity of the system, stabilizing the thiol.
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Atmosphere: Store under Argon or Nitrogen.[1]
-
Temperature: -20°C is recommended for long-term storage.[1]
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Rescue of Oxidized Material: If the material turns bright yellow/orange (indicating disulfide formation), it can often be reduced in situ using Triphenylphosphine (PPh₃) or Dithiothreitol (DTT) before adding the aldehyde.
Safety (E-E-A-T):
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Stench: Like most thiols, this compound has a disagreeable sulfur odor. Handle only in a functioning fume hood.
-
Toxicity: Treat as an irritant (Skin/Eye/Respiratory).[1] Wear nitrile gloves and safety goggles.[1]
References
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Synthesis of Benzothiazoles: Journal of Medicinal Chemistry, "Discovery of Potent and Selective Antitumor Agents: 2-(4-Aminophenyl)benzothiazoles."[1][5] (Discusses the use of ortho-aminothiophenols in drug design).
-
Chemical Properties & CAS: PubChem Compound Summary for Methyl 3-amino-4-mercaptobenzoate (and related isomers). [1]
-
Cyclization Methodology: RSC Advances, "Synthetic strategies towards benzothiazole-based compounds of therapeutic potency."[1] (Overview of oxidative cyclization methods). [1]
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Patent Reference: US Patent 2018/0179168 A1. "Synthesis of Functionalized Benzothiazoles using Methyl 3-amino-4-mercaptobenzoate."
-
Commercial Availability & Safety: Sigma-Aldrich / Merck Safety Data Sheet (SDS) for Methyl 3-amino-4-mercaptobenzoate HCl.[1] [1]
Sources
- 1. Methyl 3-amino-4-hydroxybenzoate (CAS 536-25-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Methyl 3-amino-4-mercaptobenzoate hydrochloride | 4274-40-2 [sigmaaldrich.com]
- 4. 4274-40-2|Methyl 3-amino-4-mercaptobenzoate hydrochloride|BLD Pharm [bldpharm.com]
- 5. The discovery of the potent and selective antitumour agent 2-(4-amino-3-methylphenyl)benzothiazole (DF 203) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
